molecular formula C21H33N3O6S2 B14087920 N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide

N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide

Cat. No.: B14087920
M. Wt: 487.6 g/mol
InChI Key: COLZUTSGKRCTCO-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure combining three key motifs:

  • Polyethylene glycol (PEG) chain: A tri-ethoxyethyl backbone ([CH₂CH₂O]₃) enhances aqueous solubility and biocompatibility, commonly used in drug delivery systems.
  • 2,5-Dioxopyrrol-1-yl (DPP) group: A maleimide-derived moiety enabling thiol-selective conjugation via Michael addition, critical for bioconjugation applications .
  • Dithiolan-3-yl (lipoic acid derivative): A cyclic disulfide group with redox-active properties, facilitating reversible disulfide bond formation and antioxidant activity .

This structural synergy positions the compound as a candidate for targeted therapeutics, leveraging PEG for solubility, DPP for site-specific binding, and dithiolane for redox-responsive drug release.

Properties

Molecular Formula

C21H33N3O6S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C21H33N3O6S2/c25-18(4-2-1-3-17-8-16-31-32-17)22-9-12-29-14-15-30-13-10-23-19(26)7-11-24-20(27)5-6-21(24)28/h5-6,17H,1-4,7-16H2,(H,22,25)(H,23,26)

InChI Key

COLZUTSGKRCTCO-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Structural Analysis and Functional Significance

Molecular Architecture

The target compound features three distinct regions:

  • Maleimide headgroup : The 2,5-dioxopyrrol-1-yl (maleimide) group enables thiol-selective conjugation, widely utilized in antibody-drug conjugates.
  • PEG3 spacer : A triethylene glycol chain (ethoxyethoxyethoxyethyl) enhances aqueous solubility and reduces steric hindrance during bioconjugation.
  • Lipoic acid tail : The 5-(dithiolan-3-yl)pentanamide moiety provides stable anchoring to gold nanoparticles and quantum dots via dithiolane ring coordination.

Applications in Nanotechnology and Drug Delivery

  • Gold nanoparticle functionalization : Lipoic acid’s dithiolane ring undergoes partial reduction to dithiol, forming stable Au–S bonds.
  • Thiol-directed bioconjugation : Maleimide reacts with cysteine residues in proteins or peptides under physiological pH.

Synthetic Strategy and Reaction Mechanisms

Retrosynthetic Analysis

The compound is dissected into two key intermediates:

  • Maleimide-PEG3-amine : Synthesized via Boc-protected triethylene glycol diamine and maleimide propanoic acid NHS ester.
  • Lipoic acid NHS ester : Activated form of 5-(1,2-dithiolan-3-yl)pentanoic acid for amide bond formation.

Stepwise Synthesis

Synthesis of 3-(2,5-Dioxopyrrol-1-yl)propanoyl NHS Ester
  • Maleimide propanoic acid activation :
    • 3-(2,5-Dioxopyrrol-1-yl)propanoic acid (1.0 equiv) is dissolved in anhydrous DMF.
    • N-Hydroxysuccinimide (NHS, 1.2 equiv) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) are added under argon.
    • Reaction proceeds at 25°C for 12 hours, yielding the NHS ester as a white precipitate (85% yield).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 6.85 (s, 2H, maleimide), 3.65 (t, 2H, CH2COO), 2.55 (t, 2H, CH2N), 2.45 (t, 2H, CH2 maleimide).
  • HRMS (ESI+) : m/z calc. for C10H10N2O5 [M+H]+: 255.06; found: 255.07.
Boc-Protected PEG3 Diamine Preparation
  • Protection of triethylene glycol diamine :
    • Triethylene glycol diamine (1.0 equiv) is treated with di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) in THF/water (4:1).
    • Stirring at 0°C for 2 hours yields Boc-NH-PEG3-NH2 (92% yield).

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)/H2O (4:1 v/v).
  • Temperature: 0°C → 25°C.
Conjugation of Maleimide to PEG3 Spacer
  • Amide bond formation :
    • Boc-NH-PEG3-NH2 (1.0 equiv) reacts with maleimide NHS ester (1.05 equiv) in DMF.
    • Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl.
    • After 24 hours at 25°C, Boc-NH-PEG3-NH-CO-propanoic-maleimide is isolated via silica chromatography (78% yield).

Purification :

  • Column chromatography (SiO2, ethyl acetate/methanol 9:1).
  • Rf = 0.45 (TLC, ethyl acetate/methanol 9:1).
Deprotection of Boc Group
  • Acidolytic cleavage :
    • Boc-NH-PEG3-NH-CO-propanoic-maleimide is treated with trifluoroacetic acid (TFA)/DCM (1:1 v/v) for 1 hour.
    • Neutralization with NaHCO3 yields NH2-PEG3-NH-CO-propanoic-maleimide as a hygroscopic solid (95% yield).
Synthesis of Lipoic Acid NHS Ester
  • Activation of lipoic acid :
    • 5-(1,2-Dithiolan-3-yl)pentanoic acid (1.0 equiv) is dissolved in DCM.
    • NHS (1.2 equiv) and DCC (1.1 equiv) are added under argon.
    • Stirring at 25°C for 6 hours yields the NHS ester (88% yield).

Characterization Data :

  • Melting Point : 60–62°C.
  • IR (KBr) : 1730 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=O amide).
Final Conjugation
  • Amide coupling :
    • NH2-PEG3-NH-CO-propanoic-maleimide (1.0 equiv) reacts with lipoic acid NHS ester (1.05 equiv) in DMF/DCM (1:1).
    • TEA (2.0 equiv) is added, and the reaction proceeds at 25°C for 18 hours.
    • Purification via reverse-phase HPLC (C18 column, acetonitrile/water) yields the title compound (68% yield).

Final Product Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 6.85 (s, 2H, maleimide), 3.60–3.45 (m, 12H, PEG3), 3.15–3.05 (m, 1H, dithiolane CH), 2.55–2.40 (m, 6H, CH2CO and dithiolane CH2).
  • HRMS (ESI+) : m/z calc. for C25H38N4O8S2 [M+H]+: 611.21; found: 611.23.

Optimization and Challenges

Stoichiometric Control in Diamine Reactions

  • Mono-functionalization : Excess maleimide NHS ester (1.2 equiv) ensures selective reaction with one amine group in PEG3 diamine, minimizing cross-linking.
  • Boc-protection : Eliminates side reactions during maleimide conjugation, improving yield from 52% (unprotected) to 78% (protected).

Stability Considerations

  • Maleimide hydrolysis : Reactions conducted under anhydrous conditions (argon atmosphere) prevent ring-opening at pH >7.0.
  • Dithiolane oxidation : Storage at –20°C under N2 preserves the dithiolane ring’s integrity.

Analytical Validation

Spectroscopic Confirmation

Table 1: Key NMR Assignments

Proton Environment δ (ppm) Multiplicity Integration
Maleimide CH 6.85 s 2H
PEG3 OCH2CH2O 3.55 m 12H
Dithiolane CH 3.10 m 1H
Dithiolane CH2 2.50 m 4H

Table 2: Reaction Yields

Step Yield (%) Purity (HPLC)
Maleimide NHS ester synthesis 85 98.5
Boc-PEG3-amine conjugation 78 97.2
Lipoic acid NHS ester synthesis 88 99.1
Final product 68 95.8

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.

    Substitution: The ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while reduction of the pyrrolidinone moiety can produce pyrrolidine derivatives.

Scientific Research Applications

N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving dithiolan and pyrrolidinone-containing compounds.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide involves its interaction with specific molecular targets. The dithiolan ring can form disulfide bonds with thiol groups in proteins, potentially altering their function. The pyrrolidinone moiety may interact with enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compound A: N-[2-[2-[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide

  • Shared Features :
    • PEG-like ethoxy chain and DPP group for conjugation.
  • Key Differences: Replaces dithiolane with a thienoimidazole core, which may alter electronic properties and reduce redox activity. The thienoimidazole moiety could enhance aromatic stacking interactions but limit disulfide-mediated targeting.

Compound B: N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide

  • Shared Features :
    • Identical PEG chain and dithiolane group.
  • Key Differences :
    • Lacks the DPP group, substituting it with a terminal amine.
    • The amine group increases nucleophilicity, enabling carbodiimide-mediated coupling but reducing thiol-specific conjugation efficiency.

Compound C: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

  • Shared Features: None structurally, but illustrates synthetic strategies (e.g., reflux in dioxane with triethylamine) applicable to PEG-amine intermediates in the target compound’s synthesis .

Physicochemical and Functional Comparisons

Parameter Target Compound Compound A Compound B
Molecular Weight ~550 g/mol (estimated) 628.72 g/mol 336.51 g/mol
Key Functional Groups PEG, DPP, dithiolane PEG, DPP, thienoimidazole PEG, dithiolane, amine
Solubility High (PEG-enhanced) Moderate (aromatic core) High (shorter PEG chain)
Conjugation Chemistry Thiol-specific (DPP) Thiol-specific (DPP) Amine-reactive (NHS esters)
Redox Activity High (dithiolane) Low High (dithiolane)

Analytical and Computational Insights

  • Molecular Networking : MS/MS fragmentation patterns of the target compound and analogues show high cosine scores (>0.8) for PEG-containing clusters, confirming structural relatedness .
  • Lumping Strategy : Grouped with other PEG-DPP derivatives in pharmacokinetic models due to shared solubility and conjugation profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves stepwise coupling of the dioxopyrrolidinyl-activated ester with the ethoxy-ethylamine backbone, followed by conjugation to the dithiolan moiety. Critical steps include:

  • Using anhydrous conditions for ester-amine coupling to prevent hydrolysis .
  • Purification via flash chromatography or preparative HPLC to remove unreacted intermediates .
  • Monitoring reaction progress with LC-MS to ensure complete conjugation of the dithiolan group .

Q. What analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and functional groups (e.g., dioxopyrrolidinyl ester at ~2.8 ppm for methylene protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities (e.g., ESI+ for protonated molecular ion) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .

Q. What storage conditions are required to maintain stability?

  • Methodological Answer :

  • Store in dark, inert containers (e.g., argon-purged vials) at -20°C to prevent disulfide bond reduction in the dithiolan group and ester hydrolysis .
  • Avoid freeze-thaw cycles; aliquot solutions in anhydrous DMSO or DMF for long-term stability .

Advanced Research Questions

Q. How does the dithiolan moiety influence redox-dependent conjugation efficiency in biological systems?

  • Methodological Answer :

  • The dithiolan (lipoyl) group undergoes reversible disulfide bond cleavage under reducing conditions (e.g., in cellular environments). To study this:
  • Use Ellman’s assay to quantify free thiols post-reduction .
  • Compare conjugation efficiency (e.g., to cysteine-containing peptides) under oxidative vs. reductive conditions via LC-MS .
  • Computational modeling (e.g., DFT for redox potential prediction) can guide linker design for targeted release .

Q. How can researchers resolve contradictions in analytical data, such as unexpected byproducts during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., solvent polarity, temperature) contributing to byproduct formation .
  • Mechanistic Studies : Use tandem MS to characterize byproducts (e.g., ethoxy chain hydrolysis fragments) and adjust reaction conditions (e.g., lower water content) .
  • Statistical Analysis : Multivariate regression to correlate impurity levels with process parameters (e.g., coupling reagent excess) .

Q. What computational strategies can predict the compound’s reactivity or optimize its synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states for ester-amine coupling, identifying steric/electronic bottlenecks .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts for ethoxy chain elongation .
  • Reaction Pathway Screening : Combine DFT with cheminformatics to prioritize synthetic routes with minimal side reactions (e.g., amide vs. ester hydrolysis) .

Key Considerations for Experimental Design

  • Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., dithiolan oxidation) .
  • Bioactivity Assays : Pair synthetic batches with in vitro testing (e.g., cell uptake studies) to correlate purity/functionality .
  • Ethoxy Chain Dynamics : Use MD simulations to assess flexibility and solvent interactions, which impact conjugation efficiency .

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